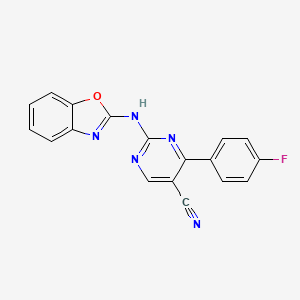

2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile

Description

Properties

Molecular Formula |

C18H10FN5O |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)16-12(9-20)10-21-17(23-16)24-18-22-14-3-1-2-4-15(14)25-18/h1-8,10H,(H,21,22,23,24) |

InChI Key |

OBFRNKSPNQSVFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)NC3=NC=C(C(=N3)C4=CC=C(C=C4)F)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NC3=NC=C(C(=N3)C4=CC=C(C=C4)F)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VU0366058, VU 0366058, VU-0366058 |

Origin of Product |

United States |

Biological Activity

The compound 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile is a member of the pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 284.27 g/mol

Structural Features

- Benzooxazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Pyrimidine core : Contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzooxazole and pyrimidine structures exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| 2 | Escherichia coli (Gram-negative) | 64 µg/mL |

The results suggest that while the compound exhibits moderate activity against Bacillus subtilis, its efficacy against Gram-negative bacteria remains limited .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 25 |

| PC3 (Prostate Cancer) | 30 |

These findings indicate that the compound demonstrates selective cytotoxicity towards cancer cells, with lower toxicity towards normal cells, suggesting a potential for therapeutic use .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds has been studied to enhance their biological efficacy. Modifications in substituents on the benzooxazole and pyrimidine rings have shown varying impacts on activity:

- Electron-donating groups significantly enhance antibacterial activity.

- Electron-withdrawing groups tend to reduce efficacy.

For instance, compounds with methoxy or dimethylamino groups exhibited higher antibacterial activity compared to those with fluorine substituents .

Study on Anticancer Efficacy

A recent study investigated the effects of a series of pyrimidine derivatives, including our compound of interest, on breast cancer cell lines. The study found that derivatives with a benzooxazole moiety exhibited superior inhibition of cell proliferation compared to those without it. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Clinical Relevance

In clinical settings, compounds similar to this compound have been evaluated for their potential in treating resistant bacterial infections and various cancers. Their ability to selectively target cancer cells while sparing normal cells presents a promising avenue for drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-5-carbonitrile Derivatives

Key Observations:

Heterocyclic Substituents: The benzooxazole group in the target compound provides a larger aromatic surface area compared to thiazole or cyclohexylamino groups in analogs.

Aryl Groups : The 4-fluorophenyl group is shared with compounds 4 and 5 in , suggesting shared hydrophobic and electronic properties. In contrast, bromophenyl (38b, 38c) and chlorophenyl (4) substituents introduce heavier halogens, altering steric and electronic profiles .

Functional Groups : The morpholine carbonyl in compound 6 () increases polarity and hydrogen-bonding capacity, which could enhance solubility compared to the target compound’s carbonitrile group .

Key Observations:

Melting Points : The hydroxy-substituted analog (compound 3) exhibits a high melting point (242–243°C), likely due to strong intermolecular hydrogen bonding . The target compound’s benzooxazole group may similarly promote high thermal stability.

Synthesis Efficiency : Yields for analogs vary widely (18–53%), suggesting that the target compound’s synthesis may require optimization depending on substituent reactivity .

Crystallization : Isostructural analogs (4, 5) crystallize in triclinic systems with P̄1 symmetry, often using DMF as a solvent. The target compound may adopt similar crystallization behavior .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile?

Answer:

The compound can be synthesized via multi-step reactions involving:

- Step 1: Condensation of 4-(4-fluorophenyl)-2-thiopyrimidine-5-carbonitrile with benzooxazol-2-amine under basic conditions (e.g., KOH/EtOH) at reflux.

- Step 2: Purification via recrystallization from ethanol or acetonitrile, as demonstrated for structurally analogous pyrimidine-carbonitriles .

- Key Validation: Monitor reaction progress using TLC (hexane:EtOAc, 3:1) and confirm purity via melting point analysis (expected range: 250–280°C based on similar derivatives) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data?

Answer:

Discrepancies often arise from:

- Solvent effects: Use deuterated DMSO or CDCl₃ to replicate literature conditions .

- Dynamic processes: Variable temperature NMR (e.g., 25°C to 60°C) to detect tautomerism or rotational barriers .

- Impurity analysis: Compare with analogs (e.g., 4-(3,4-dichlorophenyl) derivatives) to isolate artifacts .

Example: A 0.2 ppm shift in pyrimidine-H signals may indicate incomplete deuteration or paramagnetic impurities .

Advanced: What in vitro models are suitable for evaluating its activity as an mGlu5 allosteric modulator?

Answer:

- Calcium mobilization assays: Use HEK293 cells expressing mGlu5 receptors; measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fluo-4) .

- Radioligand binding: Compete with [³H]MPEP to determine binding affinity (Ki) .

- Functional selectivity: Assess ERK1/2 phosphorylation or β-arrestin recruitment to probe biased signaling .

Note: Optimize DMSO concentrations (<0.1%) to avoid solvent interference .

Advanced: How can reaction yields be optimized for derivatives with similar scaffolds?

Answer:

- Catalyst screening: Use Pd/C or CuI for Suzuki couplings (e.g., fluorophenyl incorporation) to improve efficiency .

- Solvent optimization: Replace DMF with acetonitrile for milder conditions (yield increased from 32% to 89% in analogous syntheses) .

- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min vs. 24 hrs) for cyclization steps .

Advanced: What computational strategies predict binding modes to mGlu5?

Answer:

- Docking studies: Use Glide (Schrödinger) or AutoDock Vina with a homology model of mGlu5’s transmembrane domain.

- Key parameters:

- MD simulations: Run 100 ns trajectories to assess stability of the ligand-receptor complex .

Basic: How is elemental analysis (C, H, N) performed to confirm purity?

Answer:

- Protocol: Combust 2–3 mg of sample; compare experimental vs. theoretical values using a CHNS analyzer.

- Acceptable deviation: ≤0.3% for each element (e.g., C: 61.60% calc. vs. 61.55% observed) .

- Troubleshooting: Dry samples at 100°C for 24 hrs to remove solvent residues .

Advanced: What strategies mitigate byproduct formation during benzooxazole-amine coupling?

Answer:

- Protecting groups: Temporarily block reactive sites (e.g., NH₂) with Boc or Fmoc .

- Stoichiometry control: Use 1.2 equivalents of benzooxazol-2-amine to drive the reaction to completion .

- Chromatography: Employ flash silica gel columns (hexane:EtOAc gradient) to isolate the target compound .

Basic: What are the compound’s solubility properties for biological assays?

Answer:

- Solubility profile:

Advanced: How to validate target engagement in cellular models?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.